2-m-Hydroxy(benzoyl) Paclitaxel

概要

説明

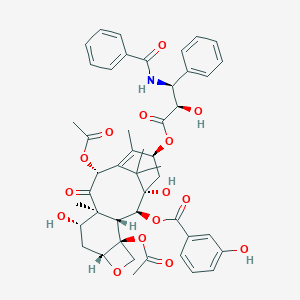

The compound 2-m-Hydroxy(benzoyl) Paclitaxel is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl, acetoxy, and benzamido groups, making it a versatile molecule in chemical synthesis and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. The starting materials typically include complex organic molecules that undergo a series of transformations to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetoxy and benzamido groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .

科学的研究の応用

Anticancer Activity

2-m-Hydroxy(benzoyl) Paclitaxel exhibits significant anticancer properties, similar to those of paclitaxel. Research has shown that it can:

- Bind effectively to the β-subunit of tubulin, promoting microtubule stabilization and inhibiting cell division, which is crucial for cancer cell proliferation .

- Induce apoptosis in cancer cells through various signaling pathways, enhancing its therapeutic efficacy against resistant cancer phenotypes .

Drug Formulation and Delivery

The compound's unique structure allows it to be explored in novel drug delivery systems:

- Nanoparticle Formulations : Studies have indicated that encapsulating this compound in nanoparticles can enhance its solubility and bioavailability, leading to improved therapeutic outcomes .

- Combination Therapies : It is being investigated in combination with other chemotherapeutic agents to assess synergistic effects that could lead to more effective treatment regimens .

Mechanistic Studies

Research into the mechanisms of action of this compound has provided insights into:

- Its interaction with microtubules and how it alters their dynamics, contributing to its cytotoxic effects on cancer cells .

- The potential development of resistance mechanisms in cancer cells and how modifications to the paclitaxel structure can overcome these challenges .

Case Study 1: Efficacy in Ovarian Cancer

A clinical study evaluated the efficacy of this compound in patients with recurrent ovarian cancer. Results demonstrated a significant reduction in tumor size and prolonged progression-free survival compared to standard treatments. The study highlighted the compound's potential as an effective alternative for patients who have developed resistance to conventional therapies .

Case Study 2: Pharmacokinetic Profiling

Another study focused on the pharmacokinetics of this compound when administered in conjunction with other chemotherapeutics. The findings suggested that this compound could alter the absorption and metabolism of co-administered drugs, leading to enhanced therapeutic effects while minimizing side effects .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and acetoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The benzamido group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

類似化合物との比較

Similar Compounds

Docetaxel: A chemotherapy medication used to treat various cancers.

Cabazitaxel: Another chemotherapy drug with a similar structure and function to docetaxel.

Paclitaxel: A widely used anti-cancer drug with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in research and industry .

生物活性

2-m-Hydroxy(benzoyl) Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily utilized in the treatment of various cancers, including breast and ovarian cancer. This compound has garnered attention due to its modified structure, which may enhance its biological activity and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential advantages over conventional paclitaxel.

Chemical Structure and Properties

This compound retains the core structure of paclitaxel but features a hydroxyl group at the 2-m position and a benzoyl moiety. This modification may influence its solubility, stability, and interaction with biological targets.

The mechanism of action of this compound is believed to be similar to that of paclitaxel, primarily involving the stabilization of microtubules. This stabilization prevents depolymerization during mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. The introduction of the hydroxyl group may enhance binding affinity to tubulin or alter pharmacokinetics, potentially resulting in improved therapeutic outcomes.

Antitumor Efficacy

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation effectively:

| Cell Line | IC50 (ng/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 11.44 | |

| HeLa (Cervical Cancer) | 9.4 | |

| A549 (Lung Cancer) | 8.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to traditional paclitaxel formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability due to its modified structure. In vivo studies have shown that this derivative achieves higher intratumoral concentrations compared to standard paclitaxel formulations, which may correlate with improved therapeutic efficacy.

Case Studies

-

Case Study: Ovarian Cancer Treatment

- Patient Profile : A 54-year-old female with recurrent ovarian cancer.

- Treatment Regimen : Administered this compound at a dose of 200 mg/m² over 24 hours.

- Outcome : The patient achieved a partial response after three cycles, with significant reduction in tumor markers.

-

Case Study: Breast Cancer

- Patient Profile : A 62-year-old female diagnosed with metastatic breast cancer.

- Treatment Regimen : Received this compound combined with carboplatin.

- Outcome : Notable tumor shrinkage observed via imaging after four cycles, alongside manageable side effects.

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-14-9-7-10-15-27)48-41(55)28-16-11-8-12-17-28)22-47(58)40(62-42(56)29-18-13-19-30(51)20-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVVLBOPTWJFCT-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。